molecular formula C19H30O6Si B14172053 2-Oxo-2-phenylethyl 5-(triethoxysilyl)pentanoate CAS No. 923294-12-6

2-Oxo-2-phenylethyl 5-(triethoxysilyl)pentanoate

Cat. No.: B14172053
CAS No.: 923294-12-6
M. Wt: 382.5 g/mol
InChI Key: LWFGELXQFWHMDH-UHFFFAOYSA-N
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Description

2-Oxo-2-phenylethyl 5-(triethoxysilyl)pentanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a phenyl group, an oxo group, and a triethoxysilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-phenylethyl 5-(triethoxysilyl)pentanoate typically involves the esterification of 2-oxo-2-phenylethyl alcohol with 5-(triethoxysilyl)pentanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified by distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-phenylethyl 5-(triethoxysilyl)pentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Oxo-2-phenylethyl 5-(triethoxysilyl)pentanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Oxo-2-phenylethyl 5-(triethoxysilyl)pentanoate involves its interaction with specific molecular targets. The triethoxysilyl group allows for covalent bonding with silanol groups on surfaces, making it useful in surface modification applications. The phenyl and oxo groups contribute to its reactivity and potential biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-2-phenylethyl acetate
  • 2-Oxo-2-phenylethyl formate
  • 2-Oxo-2-phenylethyl 5-oxo-5-(4-toluidino)pentanoate

Uniqueness

2-Oxo-2-phenylethyl 5-(triethoxysilyl)pentanoate is unique due to the presence of the triethoxysilyl group, which imparts specific properties such as enhanced reactivity with silanol groups and potential for surface modification. This makes it particularly valuable in applications requiring strong adhesion to silica-based materials .

Properties

CAS No.

923294-12-6

Molecular Formula

C19H30O6Si

Molecular Weight

382.5 g/mol

IUPAC Name

phenacyl 5-triethoxysilylpentanoate

InChI

InChI=1S/C19H30O6Si/c1-4-23-26(24-5-2,25-6-3)15-11-10-14-19(21)22-16-18(20)17-12-8-7-9-13-17/h7-9,12-13H,4-6,10-11,14-16H2,1-3H3

InChI Key

LWFGELXQFWHMDH-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCCCC(=O)OCC(=O)C1=CC=CC=C1)(OCC)OCC

Origin of Product

United States

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